molecular formula C19H23ClFN3O3 B571203 Enrofloxacin hydrochloride CAS No. 112732-17-9

Enrofloxacin hydrochloride

Cat. No.: B571203
CAS No.: 112732-17-9
M. Wt: 395.9 g/mol
InChI Key: PZJWYUDBXNNVLZ-UHFFFAOYSA-N
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Description

PD160788 (monohydrochloride), also known as Enrofloxacin monohydrochloride, is a fluoroquinolone antibiotic. It is widely used in veterinary medicine to treat bacterial infections in animals, particularly in cattle and poultry. This compound is effective against a broad spectrum of Gram-negative and Gram-positive bacteria, making it a valuable tool in managing infectious diseases in livestock.

Mechanism of Action

Enrofloxacin hydrochloride, also known as Enrofloxacin HCl, is a potent antibiotic agent from the fluoroquinolone family . It is widely used in veterinary medicine due to its broad-spectrum antibacterial activity . This article will delve into the mechanism of action of Enrofloxacin HCl, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.

Target of Action

Enrofloxacin HCl primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

Enrofloxacin HCl exerts its antibacterial effect by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents DNA supercoiling and replication, leading to the death of the bacteria . The bactericidal activity of Enrofloxacin HCl is concentration-dependent, with susceptible bacteria cell death occurring within 20–30 minutes of exposure .

Biochemical Pathways

The primary biochemical pathway affected by Enrofloxacin HCl is the bacterial DNA replication pathway . By inhibiting DNA gyrase and topoisomerase IV, Enrofloxacin HCl prevents the supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of Enrofloxacin HCl varies depending on the species. For instance, in cows, the drug is rapidly absorbed and extensively distributed in tissues through systemic circulation . The elimination half-lives from various tissues range from 104 to 310 hours . The areas under the drug concentration-time curves (AUC) for these tissues range from 249 to 972 h mg kg −1 . The maximum concentration (Cmax) values range from 5 to 37 mg kg −1 .

Result of Action

The primary result of Enrofloxacin HCl’s action is the death of susceptible bacteria . By inhibiting key enzymes involved in bacterial DNA replication, Enrofloxacin HCl effectively halts the growth and proliferation of bacteria, leading to their eventual death .

Action Environment

The action of Enrofloxacin HCl can be influenced by various environmental factors. For instance, the presence of certain inorganic anions can affect the degradation efficiency of Enrofloxacin HCl . Moreover, the aquatic environment with Enrofloxacin concentration less than 0.5 mg/L has no effect on the diversity and abundance of bacteria, while the concentration of Enrofloxacin at 5 mg/L has a greater impact on the bacterial community .

Biochemical Analysis

Biochemical Properties

Enrofloxacin hydrochloride has demonstrated significant antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria . It is effective against various bacteria including Pseudomonas aeruginosa, Klebsiella, Escherichia coli, Enterobacter, Campylobacter, and Shigella . The bactericidal activity of this compound is concentration-dependent, with susceptible bacteria cell death occurring within 20–30 minutes of exposure .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, leading to cell death . This antibiotic also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation efficiency of this compound by ultraviolet (UV)/persulfate (PDS) technology was found to be 5.4 times that of UV alone, due to a higher rate constant . This indicates that this compound is stable under certain conditions and can have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study on Yellow River carp, it was found that different concentrations of this compound had different effects on the fish’s physiology . High concentrations of this compound could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes transformation reactions including ring cleavage, hydroxylation, methylation, and oxidation . This compound is partially deethylated by CYP450 into the active metabolite ciprofloxacin, which is also a fluoroquinolone antibiotic .

Transport and Distribution

This compound is widely distributed in different tissues. It has been found that this compound exhibits large distribution in bile, indicating that bile excretion might be the primary elimination route of this compound in certain species .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD160788 (monohydrochloride) typically involves the following steps:

    Formation of the Fluoroquinolone Core: The synthesis begins with the formation of the fluoroquinolone core structure. This is achieved through a series of condensation reactions involving a fluorinated aromatic compound and a nitrogen-containing heterocycle.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step is crucial for the antibiotic activity of the compound.

    Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base into its monohydrochloride salt form. This is typically done by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of PD160788 (monohydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

PD160788 (monohydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the quinolone ring, affecting its antibiotic properties.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of the parent compound, which may have different levels of antibiotic activity.

Scientific Research Applications

PD160788 (monohydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of fluoroquinolone antibiotics.

    Biology: Researchers use it to investigate bacterial resistance mechanisms and the effects of antibiotics on microbial communities.

    Medicine: It serves as a reference compound in the development of new antibiotics and in pharmacokinetic studies.

    Industry: The compound is used in the formulation of veterinary medicines and in the study of drug delivery systems.

Comparison with Similar Compounds

PD160788 (monohydrochloride) can be compared with other fluoroquinolone antibiotics such as ciprofloxacin, norfloxacin, and levofloxacin. While all these compounds share a similar mechanism of action, PD160788 (monohydrochloride) is unique in its high efficacy against Mycoplasma bovis and its inhibitory activity against vaccinia virus .

List of Similar Compounds

  • Ciprofloxacin
  • Norfloxacin
  • Levofloxacin
  • Ofloxacin
  • Moxifloxacin

These compounds are also used to treat bacterial infections but may vary in their spectrum of activity and pharmacokinetic properties.

Properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJWYUDBXNNVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920877
Record name 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112732-17-9
Record name 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112732-17-9
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Customer
Q & A

Q1: What is the primary mechanism of action of Enrofloxacin Hydrochloride?

A: this compound, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By interfering with these processes, this compound effectively halts bacterial growth and leads to cell death.

Q2: Does this compound's mechanism of action differ between Gram-positive and Gram-negative bacteria?

A: Yes, while this compound targets both Gram-positive and Gram-negative bacteria, its primary target enzyme can differ. In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is more susceptible in Gram-positive bacteria. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H22FN3O3 · HCl. Its molecular weight is 399.88 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A: Several spectroscopic techniques are employed to characterize this compound, including: * Ultraviolet-visible (UV-Vis) Spectroscopy: Used to determine the compound's absorbance at different wavelengths, providing information about its electronic structure. [, , ] * Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing its infrared absorption and transmission. [, , , ] * Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of its atomic nuclei. [] * X-ray Powder Diffraction (XRPD): Analyzes the diffraction pattern of X-rays passing through a powdered sample, revealing information about its crystal structure. [, , ]

Q5: How does the solubility of this compound vary with pH?

A: The solubility of this compound is pH-dependent. It demonstrates higher solubility in acidic conditions and lower solubility in alkaline environments. This is attributed to the presence of ionizable groups in its structure, which can gain or lose protons depending on the pH. [, ]

Q6: How does this compound perform in different formulations?

A: this compound has been successfully formulated into various dosage forms, including: * Injectable Solutions: Commonly used for intramuscular or subcutaneous administration, especially in veterinary medicine. [, , , , , ] * Oral Capsules: Provide convenient oral administration. [, ] * Topical Gels: Allow for localized application, such as in the treatment of skin infections. [, ] * Nanoemulsions: Offer improved stability, palatability, and bioavailability compared to conventional formulations. []

Q7: Does this compound possess any notable catalytic properties?

A7: While primarily known for its antibacterial properties, research on this compound's catalytic properties is limited. Its potential applications in catalysis are not well-established.

Q8: How is computational chemistry used to study this compound?

A: Computational chemistry plays a significant role in understanding and predicting the properties of this compound. Some key applications include: * Pharmacokinetic Modeling: Simulating the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. [, ] * Monte Carlo Simulations: Predicting the probability of treatment success based on pharmacokinetic/pharmacodynamic (PK/PD) parameters and minimum inhibitory concentration (MIC) data. [, ] * Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of this compound and its biological activity. []

Q9: How does the structure of this compound contribute to its antibacterial activity?

A: The structure of this compound contains several key features that contribute to its antibacterial activity: * Fluoro group at position 6: Enhances potency and broadens the spectrum of activity. [] * Piperazinyl ring at position 7: Crucial for binding to bacterial DNA gyrase and topoisomerase IV. [] * Carboxylic acid group at position 3: Essential for forming stable complexes with the target enzymes. []

Q10: What are some common approaches to enhance the stability and solubility of this compound formulations?

A: Various strategies are employed to improve the stability and solubility of this compound formulations: * Crystallization with different solvents: Forming a dihydrate crystal form (this compound Dihydrate, or Enro-C) enhances solubility and bioavailability. [, , , , , , ] * Nanoencapsulation: Encapsulating the drug in nanoparticles improves stability, solubility, and bioavailability. [] * Use of excipients: Adding excipients such as cyclodextrins or polymers can enhance solubility and stability.

Q11: Are there specific safety considerations for handling this compound in a laboratory setting?

A11: As with all pharmaceuticals, handling this compound requires adherence to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and lab coats, handling the compound in a well-ventilated area, and disposing of waste appropriately. Consult the compound's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Q12: How is the bioavailability of this compound affected by its route of administration?

A: ** The bioavailability of this compound varies depending on the route of administration:* Intravenous (IV): Provides 100% bioavailability as the drug directly enters the bloodstream.* Intramuscular (IM): Offers high bioavailability, but absorption may be slower compared to IV. [, , , , , ]* Oral: Bioavailability can be lower due to first-pass metabolism in the liver. [, , ]* Subcutaneous (SC):** Absorption is generally slower compared to IM or IV. []

Q13: What types of in vitro and in vivo studies are conducted to evaluate the efficacy of this compound?

A13: The efficacy of this compound is assessed using a combination of in vitro and in vivo studies:

    • Minimum Inhibitory Concentration (MIC) Determination: Determines the lowest concentration of the drug that inhibits visible bacterial growth. [, , , , , , ]
    • Biofilm Eradication Assays: Assess the drug's ability to eliminate bacterial biofilms. []
    • Animal Models of Infection: Evaluate the drug's efficacy in treating infections in various animal models, such as mice, rats, rabbits, chickens, pigs, and hamsters. [, , , , , , ]
    • Clinical Trials: Conducted in target species (e.g., dogs, cats, cattle) to assess the drug's safety and efficacy in a clinical setting. [, , , , ]

Q14: What are the main mechanisms of resistance to this compound in bacteria?

A: Bacteria can develop resistance to this compound through various mechanisms, including:* Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their binding affinity for the drug. [, ]* Efflux pumps: Bacteria can actively pump the drug out of the cell, reducing its intracellular concentration.* Reduced permeability: Changes in the bacterial cell wall or membrane can hinder the drug's entry.

Q15: What are the potential toxicological effects of this compound?

A15: While generally considered safe when used appropriately, this compound can cause adverse effects in some cases:

  • Neurotoxicity: High doses or prolonged use may lead to neurotoxic effects in some species. []

Q16: What approaches are being explored to improve the delivery of this compound to specific targets?

A16: Researchers are investigating various strategies to enhance the targeted delivery of this compound, including:

  • Nanoparticle-based drug delivery: Encapsulating the drug in nanoparticles can improve its delivery to specific tissues or cells. [, ]

Q17: Are there any known biomarkers for monitoring the efficacy or toxicity of this compound treatment?

A17: Research on biomarkers for this compound efficacy and toxicity is ongoing. Some potential biomarkers include:

    Q18: What analytical techniques are commonly employed to quantify this compound in biological samples?

    A18: Several analytical methods are available for quantifying this compound in biological samples:

    • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying drug concentrations in various matrices, including plasma, serum, and tissues. [, , , , , , ]
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. []

    Q19: What are the potential environmental impacts of this compound?

    A19: The widespread use of antibiotics, including this compound, raises concerns about their potential environmental impacts:

      Q20: How does the dissolution rate of this compound affect its bioavailability?

      A: The dissolution rate, which is the speed at which a solid drug substance dissolves in a solvent, is a critical factor influencing the bioavailability of orally administered drugs. A faster dissolution rate generally leads to quicker absorption and higher bioavailability. The dihydrate crystal form of this compound (Enro-C) exhibits improved dissolution characteristics compared to the anhydrous form. [, ]

      Q21: What parameters are typically assessed during the validation of an analytical method for this compound?

      A: Validation of analytical methods for pharmaceutical analysis is crucial to ensure accuracy, precision, and reliability. Key parameters assessed during method validation include:* Specificity: The ability of the method to differentiate the analyte from other components in the sample.* Linearity: The proportional relationship between the measured signal and the analyte concentration over a specified range.* Accuracy: The closeness of the measured value to the true value.* Precision: The degree of agreement among repeated measurements.* Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.* Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. []

      Q22: What quality control measures are employed during the manufacturing of this compound to ensure its quality and safety?

      A22: Stringent quality control measures are implemented throughout the manufacturing process of this compound to guarantee its quality, safety, and efficacy. These measures include:* Raw material testing: Verifying the identity, purity, and quality of all starting materials.* In-process controls: Monitoring critical process parameters to ensure consistency.* Finished product testing: Verifying that the final product meets all required specifications, including potency, purity, and stability.* Good Manufacturing Practices (GMP) compliance: Adhering to GMP guidelines to ensure the quality and safety of pharmaceutical products.

      Q23: Does this compound interact with drug transporters?

      A23: Yes, this compound can interact with drug transporters, which are proteins involved in the movement of drugs across cell membranes. These interactions can influence the absorption, distribution, and elimination of the drug.

      Q24: Can this compound induce or inhibit drug-metabolizing enzymes?

      A24: this compound has the potential to interact with drug-metabolizing enzymes, specifically cytochrome P450 (CYP) enzymes. It can inhibit the activity of certain CYP enzymes, which may lead to increased levels of other drugs metabolized by those enzymes.

      Q25: What are some alternatives to this compound for treating bacterial infections?

      A25: Several alternative antibiotics can be considered depending on the specific infection and the susceptibility of the bacteria. Some common alternatives include:

      • Other Fluoroquinolones: Ciprofloxacin, Levofloxacin, Marbofloxacin, Orbifloxacin [, , ]
      • Beta-Lactams: Penicillins (e.g., amoxicillin, ampicillin), Cephalosporins (e.g., cefalexin, ceftiofur) []
      • Tetracyclines: Doxycycline, Oxytetracycline [, ]

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